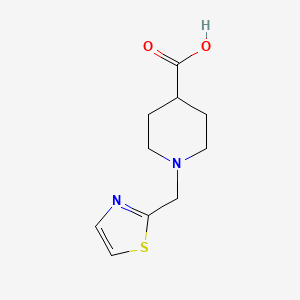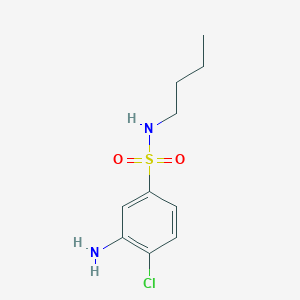
3-Amino-N-butyl-4-chlorobenzenesulfonamide
Descripción general
Descripción
3-Amino-N-butyl-4-chlorobenzenesulfonamide is an organic compound that belongs to the family of sulfonamides . It has a molecular formula of C10H15ClN2O2S and a molecular weight of 262.76 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-N-butan-2-yl-4-chlorobenzenesulfonamide . The InChI string is InChI=1S/C10H15ClN2O2S/c1-3-7(2)13-16(14,15)8-4-5-9(11)10(12)6-8/h4-7,13H,3,12H2,1-2H3 . The canonical SMILES string is CCC©NS(=O)(=O)C1=CC(=C(C=C1)Cl)N .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 2.2 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 262.0542766 g/mol . The topological polar surface area is 80.6 Ų . The heavy atom count is 16 .Mecanismo De Acción
Target of Action
The primary targets of 3-Amino-N-butyl-4-chlorobenzenesulfonamide are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
As a unique chemical, its effects on biochemical pathways and their downstream effects require further investigation .
Análisis Bioquímico
Biochemical Properties
3-Amino-N-butyl-4-chlorobenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in sulfonation reactions, where it can act as a substrate or inhibitor. The sulfonamide group in this compound allows it to form stable complexes with enzymes, thereby modulating their activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions with proteins, influencing their conformation and function .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of proteins, thereby altering their activity and downstream signaling events . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, this compound can act as a competitive inhibitor for certain sulfonation enzymes, preventing the binding of natural substrates and thereby reducing enzyme activity . Additionally, the compound can form hydrogen bonds and electrostatic interactions with proteins, stabilizing specific conformations and influencing their function. These interactions can lead to changes in gene expression, enzyme activity, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light . Over time, the degradation products of this compound may accumulate and exert different biological effects compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with beneficial effects at low doses and adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including sulfonation and deamination reactions. Enzymes such as sulfotransferases and deaminases play a crucial role in the metabolism of this compound . The sulfonamide group can be conjugated with sulfate groups by sulfotransferases, leading to the formation of sulfated metabolites that are more water-soluble and can be excreted from the body . Additionally, the amino group can undergo deamination, resulting in the formation of corresponding ketones or aldehydes . These metabolic transformations can influence the biological activity and toxicity of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms involving specific transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be localized to specific subcellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding interactions and post-translational modifications . For example, the presence of targeting signals or specific binding proteins can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, interactions with mitochondrial proteins can lead to the accumulation of this compound in mitochondria, affecting mitochondrial function and metabolism .
Propiedades
IUPAC Name |
3-amino-N-butyl-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-2-3-6-13-16(14,15)8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFXQNBKXDVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[(5-piperidin-1-yl-2-furyl)methyl]amine](/img/structure/B1386507.png)
![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)
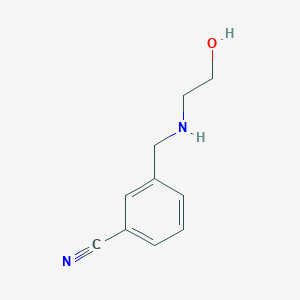
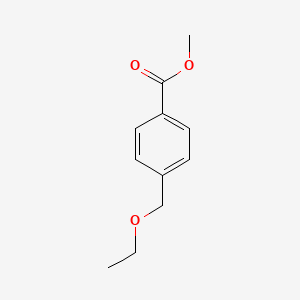
![4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386516.png)
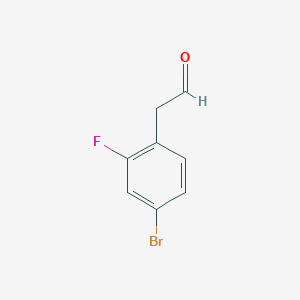
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386518.png)


![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)
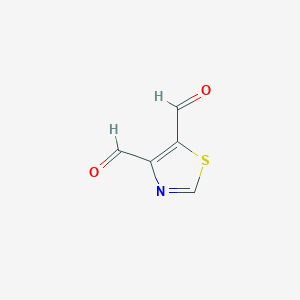
![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)
